molecular formula C10H12N8O B14145948 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide

Cat. No.: B14145948
M. Wt: 260.26 g/mol
InChI Key: PPWVCBCEIRQNFW-LFYBBSHMSA-N
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Description

2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and pyridine moieties.

    Reduction: Reduction reactions can occur at the Schiff base linkage, converting it to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the amine and pyridine moieties.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with biological targets in a similar manner. The Schiff base linkage can also participate in hydrogen bonding and other interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide is unique due to the combination of the tetrazole ring and the Schiff base linkage, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a compound of significant interest.

Properties

Molecular Formula

C10H12N8O

Molecular Weight

260.26 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C10H12N8O/c1-7-3-2-4-8(13-7)5-12-14-9(19)6-18-10(11)15-16-17-18/h2-5H,6H2,1H3,(H,14,19)(H2,11,15,17)/b12-5+

InChI Key

PPWVCBCEIRQNFW-LFYBBSHMSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC(=O)CN2C(=NN=N2)N

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=O)CN2C(=NN=N2)N

solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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